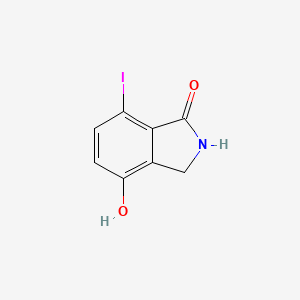

4-Hydroxy-7-iodoisoindolinone

Description

4-Hydroxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a hydroxyl (-OH) group at the 4-position and an iodine atom at the 7-position of the isoindolinone core. The iodine atom enhances molecular polarizability and may influence biological activity, such as binding affinity to therapeutic targets.

Properties

Molecular Formula |

C8H6INO2 |

|---|---|

Molecular Weight |

275.04 g/mol |

IUPAC Name |

4-hydroxy-7-iodo-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C8H6INO2/c9-5-1-2-6(11)4-3-10-8(12)7(4)5/h1-2,11H,3H2,(H,10,12) |

InChI Key |

XNIZEMLNENOEBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Hydroxy-7-iodoisoindolinone, we compare it with structurally related isoindolinone derivatives and halogenated analogs.

Structural and Functional Analog: 7-(Hydroxymethyl)-1-isoindolinone

- Molecular Formula: C₉H₉NO₂ vs. C₈H₆INO₂ (estimated for 4-Hydroxy-7-iodoisoindolinone).

- Substituents: The hydroxymethyl (-CH₂OH) group at the 7-position in 7-(Hydroxymethyl)-1-isoindolinone contrasts with the iodine atom in 4-Hydroxy-7-iodoisoindolinone. This difference significantly alters molecular properties: Molecular Weight: 163.176 g/mol (hydroxymethyl analog) vs. ~275.05 g/mol (estimated for iodinated analog). Polarity: The iodine atom increases hydrophobicity and polarizability compared to the hydroxymethyl group.

- Applications: Hydroxymethyl-substituted isoindolinones are often intermediates in synthesizing pharmaceuticals, whereas iodinated derivatives may serve as radiolabeling precursors or kinase inhibitors.

Halogenated Isoindolinones: Iridin (Irigenin 7-glucoside)

- Molecular Formula: C₂₄H₂₆O₁₃ vs. C₈H₆INO₂.

- Functional Groups: Iridin is an isoflavone glucoside with hydroxyl and methoxy groups, lacking the isoindolinone core. However, its iodine-free structure highlights the role of halogenation in modulating bioavailability and metabolic stability. For example, iodine’s bulkiness may hinder enzymatic degradation compared to hydroxyl/methoxy groups .

General Trends in Halogenated Derivatives

- Biological Activity : Iodine’s electron-withdrawing effects can enhance binding to electron-rich protein pockets, as seen in kinase inhibitors. In contrast, hydroxymethyl or methoxy groups (e.g., in Iridin) often improve solubility but reduce membrane permeability.

- Synthetic Utility: Iodinated isoindolinones are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas non-halogenated analogs like 7-(Hydroxymethyl)-1-isoindolinone are more suited for functionalization via hydroxyl-group chemistry.

Data Table: Comparative Analysis

Research Findings and Limitations

- Synthetic Challenges: Iodination of isoindolinones often requires harsh conditions (e.g., I₂/AgOTf), which may degrade sensitive functional groups like hydroxyls.

- Biological Data Gap: While analogs like Iridin have documented bioactivity (e.g., antioxidant effects), 4-Hydroxy-7-iodoisoindolinone’s pharmacological profile remains underexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.